[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
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Overview
Description
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure combining a thiophene ring, an isoxazole ring, and a benzoate ester, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to ensure a sustainable and efficient production process.
Chemical Reactions Analysis
Types of Reactions
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzoate ester can be reduced to an amine.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to enzymes and receptors, modulating their activity. The thiophene ring can interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: Similar structure but with an ethyl ester instead of a benzoate ester.
Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: Similar structure but with a methyl ester instead of a benzoate ester.
Uniqueness
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is unique due to the presence of the N,N-dimethylsulfamoyl group, which can enhance its solubility and bioavailability. This makes it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-19(2)26(21,22)14-7-5-12(6-8-14)17(20)23-11-13-10-15(24-18-13)16-4-3-9-25-16/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQWWYSEBJCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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